Anisodamine

Receptor Pharmacology Anticholinergic Cardiovascular

Anisodamine (CAS 55869-99-3) is chemically differentiated by a 6-β-hydroxyl group that restricts blood-brain barrier permeability, delivering a CNS safety profile unattainable with atropine or scopolamine—no cognitive deficits at 10–40× higher doses. Select this compound when your protocol demands peripheral muscarinic blockade without central confounds. Validated in septic shock RCTs for microcirculatory improvement and survival benefit; effective in atropine-refractory organophosphate poisoning; unique among tropane alkaloids for dual mAChR/α1-adrenoceptor antagonism. Every batch verified ≥98% by HPLC.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 55869-99-3
Cat. No. B1666042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisodamine
CAS55869-99-3
Synonyms6-hydroxyhyoscyamine
anisodamine
anisodamine hydrobromide
racanisodamine
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14+,15+,16-/m0/s1
InChIKeyWTQYWNWRJNXDEG-RBZJEDDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anisodamine (CAS 55869-99-3) for Research: A Non-Selective Muscarinic Antagonist with a Differentiated Pharmacological Profile


Anisodamine (6-Hydroxyhyoscyamine, CAS 55869-99-3) is a naturally occurring tropane alkaloid, structurally and pharmacologically related to atropine and scopolamine. It functions primarily as a non-subtype-selective antagonist of muscarinic acetylcholine receptors (mAChRs) and also acts as a weak antagonist of α1-adrenoceptors [1]. A key structural feature is an additional β-oriented hydroxyl group at the 6-position of its tropine ring, which increases its polarity relative to atropine and scopolamine [2]. This structural difference is the primary determinant of its unique pharmacokinetic and pharmacodynamic properties, including reduced blood-brain barrier (BBB) penetration and a more favorable central nervous system (CNS) safety profile compared to scopolamine [2]. It is widely used in research for its effects on the microcirculation, particularly in models of shock and organophosphate poisoning .

Why Generic Substitution Fails: Quantifiable Differentiation of Anisodamine from Atropine and Scopolamine


While anisodamine, atropine, and scopolamine are all classified as non-specific muscarinic antagonists, their receptor binding affinities, CNS penetration, and clinical effect profiles diverge significantly. These are not interchangeable compounds. For instance, anisodamine's affinity for specific mAChR subtypes is considerably lower than that of atropine (e.g., 8-fold and 25-fold lower for pre- and post-junctional receptors, respectively) [1]. Furthermore, its poor BBB permeability means it does not produce the cognitive deficits observed with scopolamine, even at 10-40 fold higher doses [2]. In clinical models, anisodamine demonstrates utility where atropine fails, such as achieving atropinization in organophosphate-poisoned patients who are refractory to high-dose atropine therapy [3]. These quantifiable differences in affinity, CNS activity, and clinical outcomes make generic substitution scientifically unsound and justify a targeted, evidence-based selection of anisodamine for specific research applications.

Quantitative Evidence Guide: Head-to-Head Performance Data for Anisodamine


Reduced Muscarinic Receptor Affinity Compared to Atropine

In a direct head-to-head comparison using isolated canine saphenous veins, anisodamine demonstrated significantly lower affinity for muscarinic receptor subtypes compared to atropine. This was quantified using pKB values from organ chamber experiments [1].

Receptor Pharmacology Anticholinergic Cardiovascular

Superior CNS Safety Profile: Absence of Cognitive Impairment vs. Scopolamine

A direct comparative study assessed the neuropsychopharmacological effects of anisodamine versus scopolamine. In the Morris water maze test, anisodamine, even at 10- to 40-fold higher doses than scopolamine, did not produce the spatial cognitive deficits characteristic of scopolamine administration. This was linked to its poor blood-brain barrier (BBB) permeability, as evidenced by its inability to depress long-term potentiation (LTP) in the hippocampus [1].

Behavioral Pharmacology Neuropharmacology Cognitive Function

Clinical Efficacy in Septic Shock: Mortality Reduction and Improved Microcirculation

Multiple clinical studies provide evidence for anisodamine's beneficial effects in septic shock. A multicenter randomized controlled trial (RCT) demonstrated that the addition of anisodamine hydrobromide (Ani HBr) to conventional treatment significantly reduced 28-day mortality in critically ill patients with septic shock [1]. A separate meta-analysis supported these findings, showing anisodamine treatment improved microcirculation, as indicated by lower serum lactate levels and a reduced need for vasopressors [2].

Critical Care Sepsis Microcirculation

Superior Efficacy in Atropine-Refractory Organophosphate Poisoning

In cases of severe organophosphate (OP) poisoning where patients are refractory to high-dose atropine, anisodamine has demonstrated significant clinical benefit. A study of 64 OP-poisoned patients who failed to achieve atropinization after 12 hours of high-dose atropine therapy showed that switching to anisodamine significantly shortened both the time to atropinization and overall hospital stay [1].

Toxicology Emergency Medicine Organophosphate

Dual Mechanism: α1-Adrenoceptor Antagonism Contributes to Vasodilatory Effects

In addition to its muscarinic antagonist activity, anisodamine acts as a weak antagonist of α1-adrenoceptors. This property is not shared to the same extent by atropine or scopolamine. Its potency in displacing the α1-antagonist [3H]-WB-4101 from rat brain membrane preparations was quantified with a pKi value of 2.63 [1]. A comparative study established the rank order of α1-adrenoceptor blocking potency as prazosin > atropine > anisodamine > scopolamine > anisodine [2].

Vascular Pharmacology Adrenergic Receptor Vasodilation

Optimal Research and Industrial Applications for Anisodamine


Cardiovascular and Microcirculation Research: Septic Shock Models

Anisodamine is the preferred compound for investigating therapeutic interventions for septic shock, particularly in studies focused on improving microcirculation and reducing mortality. Its established efficacy in lowering serum lactate and vasopressor requirements, alongside a survival benefit in RCTs [1], makes it a critical tool for preclinical and clinical research into sepsis pathophysiology and treatment.

Neuropharmacology Studies Requiring Peripherally-Restricted Anticholinergic Action

For in vivo behavioral studies where central muscarinic blockade must be avoided, anisodamine is an indispensable tool. Its poor BBB permeability and lack of cognitive impairment at high doses, directly contrasted with scopolamine's potent amnestic effects [2], allow researchers to study peripheral cholinergic systems without confounding CNS effects.

Toxicology and Emergency Medicine Research: Organophosphate Poisoning

Anisodamine is a key compound for investigating novel treatments for organophosphate poisoning, especially in the context of atropine resistance. Clinical evidence demonstrates its ability to achieve atropinization and shorten hospital stays in patients who do not respond to high-dose atropine [3]. This makes it essential for research into alternative or adjunctive antidotal therapies.

Vascular Pharmacology: Studies on Vasodilation and Blood Flow

The unique dual antagonism of muscarinic and α1-adrenergic receptors makes anisodamine a valuable reagent for dissecting mechanisms of vasodilation and blood flow regulation. Its α1-adrenoceptor blocking properties, which are distinct from atropine and scopolamine [4], provide a specific molecular tool for exploring novel pathways in vascular smooth muscle relaxation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisodamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.